molecular formula C8H12O B095088 Spiro[2.5]octan-6-one CAS No. 15811-21-9

Spiro[2.5]octan-6-one

Cat. No. B095088
CAS RN: 15811-21-9
M. Wt: 124.18 g/mol
InChI Key: PXIGSUWVCSOFMF-UHFFFAOYSA-N
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Description

Spiro[2.5]octan-6-one is a compound characterized by a spirocyclic structure, which is a type of bicyclic system where two rings are joined through a single carbon atom. This spiro connection results in a three-dimensional structure that can influence the compound's chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of spiro[2.5]octan-6-one derivatives has been explored through various methods. One approach involves a formal 1,6-conjugated addition-mediated [2+1] annulation, which has been used to synthesize spiro[2.5]octa-4,7-dien-6-one with good functional group tolerance and scalability . Another efficient one-pot synthesis method employs para-quinone methides, leading to high yields of spiro[2.5]octa-4,7-dien-6-ones with consecutive quaternary centers . Additionally, a general synthetic route to spiro[2.5]octane-5,7-dione has been developed using diethyl acetonedicarboxylate, which avoids the use of column chromatography and can be scaled up .

Molecular Structure Analysis

The molecular structure of spiro[2.5]octan-6-one derivatives has been studied using various techniques. For instance, the gas-phase molecular structure of 6,6-dimethyl-1-oxa-spiro[2.5]octane was investigated using microwave spectroscopy and molecular mechanics calculations, revealing two stable conformational isomers with a chair cyclohexane ring . Single-crystal X-ray diffraction analysis has been performed on related compounds, such as 6-phenyl-1-oxa-6-phosphaspiro[2.5]octane 6-sulfide, to determine the stereochemistry and structural parameters .

Chemical Reactions Analysis

Spiro[2.5]octan-6-one and its derivatives undergo various chemical reactions. For example, 2-(trialkylsilyloxy)allylidenecyclopropanes have been used to synthesize spiro[2.5]octan-5-ones through [4+2] cycloadditions with dienophiles . The photochemistry of spiro[2.5]octa-1,4-dien-3-ones has been studied, showing reversible biradical formation and cycloaddition reactions . Furthermore, intramolecular Pauson-Khand reactions have been employed for the enantioselective construction of spirocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[2.5]octan-6-one derivatives are influenced by their unique molecular structures. The conformational analysis of 6,6-dimethyl-1-oxa-spiro[2.5]octane provides insights into the influence of disubstitution on the cyclohexane ring . The crystal structure of (rac-5RS,7RS,8SR)-Spiro[7-methoxycarbonyl-1-aza-3-thiabicyclo[3.3.0]octane-8,1'-acenaphthylen]-2'-one reveals a spiro-carbon connecting a bicyclo-octane group to an acenaphthylene moiety, with the five-membered ring containing the S atom in an envelope conformation . These structural features can affect the reactivity, stability, and potential applications of these compounds.

Scientific Research Applications

1. Specific Scientific Field: Chemical Synthesis Spiro[2.5]octan-6-one is used in the field of chemical synthesis .

3. Detailed Description of the Methods of Application or Experimental Procedures An efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has been developed . The reaction proceeded smoothly in high yields under mild conditions without the use of metals .

1. Chemical Properties Spiro[2.5]octan-6-one is a chemical compound with the formula C8H12O . It’s available from various chemical suppliers , indicating that it may be used in a variety of chemical reactions or syntheses.

2. Derivatives There are derivatives of Spiro[2.5]octan-6-one, such as 1-{spiro[2.5]octan-6-yl}ethan-1-one . These derivatives may have different properties and applications, which could be explored in various scientific fields.

1. Chemical Properties Spiro[2.5]octan-6-one is a chemical compound with the formula C8H12O . It’s available from various chemical suppliers , indicating that it may be used in a variety of chemical reactions or syntheses.

2. Derivatives There are derivatives of Spiro[2.5]octan-6-one, such as 1-{spiro[2.5]octan-6-yl}ethan-1-one . These derivatives may have different properties and applications, which could be explored in various scientific fields.

Safety And Hazards

Spiro[2.5]octan-6-one is classified as a combustible liquid. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the compound only in a well-ventilated area .

properties

IUPAC Name

spiro[2.5]octan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-7-1-3-8(4-2-7)5-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIGSUWVCSOFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598451
Record name Spiro[2.5]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.5]octan-6-one

CAS RN

15811-21-9
Record name Spiro[2.5]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro-[2.5]octan-6-one
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Synthesis routes and methods I

Procedure details

A 250 mL round-bottom flask equipped with a reflux condenser was charged with zinc-copper couple (6.5 g, 0.05 mol) and ethyl ether (100 mL). Iodine (0.42 g, 0.00165 mol) was added and stirred until the brown color disappeared. Diiodomethane (26.56 g, 0.09915 mol) was added and heated at reflux for 2 h. 8-Methylene-1,4-dioxaspiro[4.5]decane (10 g, 0.06 mol), dissolved in ethyl ether (50 ml) was added and the mixture was heated at roflux overnight. An additional portion of diiodomethane (26.56 g, 0.09915 mol), zinc-copper couple (6.5 g, 0.05 mol) and iodine (0.42 g, 0.00165 mol) was added and the reaction was continued at reflux for overnight. The reaction mixture was cooled to room temperature, filtered, and the precipitate was rinsed with ethyl ether (100 mL). The combined ether solutions were placed in a 500 mL round-bottom flask and IN hydrochloric acid (200 mL) was added and stirred at room temperature for 1 hour. The layers were separated and the aqueous layer was extracted with ethyl ether (2×200 mL). The combined organic layers were dried and concentrated under educed pressure. The residue was purified by flash chromatography to afford the desired product. (4.6 g 50%).
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
26.56 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
26.56 g
Type
reactant
Reaction Step Four
Quantity
0.42 g
Type
reactant
Reaction Step Four
Quantity
6.5 g
Type
catalyst
Reaction Step Four
Quantity
6.5 g
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 7,10-dioxa-dispiro[2.2.4.2]dodecane (6.25 g, approx. 29 mmol) in THF (25 mL), water (20 mL) and TFA (10 mL) is stirred at it for 2 h. The mixture is neutralized by adding 2 N aq. NaOH and sat. NaHCO3 solution and extracted with diethyl ether. The organic extracts are washed with water, dried over Na2SO4, filtered and the solvent of the filtrate is removed to give spiro[2.5]octan-6-one (5.0 g) as a colourless oil containing remainders of toluene (product volatile). 1H NMR (CDCl3): δ 2.14 (t, J=6.4 Hz, 4H), 1.40 (t, J=6.4 Hz, 4H), 0.21 (s, 4H).
Quantity
6.25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
13
Citations
MT Wuesthoff, B Rickborn - The Journal of Organic Chemistry, 1968 - ACS Publications
In connection with other work, we required a sample of the unknown spiro ketone 2. The preparation of 2 appeared to be straightforward, involving reduction of the unsaturated spiro …
Number of citations: 12 pubs.acs.org
B Rickborn, MT Wuesthoff - Journal of the American Chemical …, 1970 - ACS Publications
The previously used method for determining the kinetics of sodium borohydride reduction of cyclo-hexanones was shown to be inadequate, giving rise to small errors leading to …
Number of citations: 96 pubs.acs.org
D Kim, J Min, SK Ahn, HW Lee, NS Choi… - Chemical and …, 2004 - jstage.jst.go.jp
A novel angiogenesis inhibitor, 5-demethoxyfumagillol (1), was obtained by isolation, purification and saponification of cultured broth of Aspergillus fumigatus. The structure was …
Number of citations: 14 www.jstage.jst.go.jp
M Galeotti, L Vicens, M Salamone… - Journal of the …, 2022 - ACS Publications
The C(sp 3 )–H bond oxygenation of the cyclopropane-containing mechanistic probes 6-tert-butylspiro[2.5]octane and spiro[2.5]octane with hydrogen peroxide catalyzed by manganese …
Number of citations: 13 pubs.acs.org
KN Sedenkova, KS Andriasov… - European Journal of …, 2018 - Wiley Online Library
A series of polycyclic hydrocarbons containing cyclopropane moieties 1,2‐annelated or spiro‐condensed with a cyclooctane ring were investigated under oxidative conditions. Four …
MD Mihovilovic, G Chen, S Wang, B Kyte… - The Journal of …, 2001 - ACS Publications
Whole cells of an Escherichia coli strain that overexpresses Acinetobacter sp. NCIB 9871 cyclohexanone monooxygenase have been used for the Baeyer−Villiger oxidations of a variety …
Number of citations: 118 pubs.acs.org
A Cox - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
Publisher Summary This chapter discusses the preparation and properties of polycarbocyclic compounds with separate ring-systems, and spiro compounds. The cis- and trans-2-…
Number of citations: 0 www.sciencedirect.com
M Fardis, HJ Pyun, J Tario, H Jin, CU Kim… - Bioorganic & medicinal …, 2003 - Elsevier
A series of fumagillin analogues targeted at understanding tolerability of MetAP2 toward substitution at C4 and C6 were synthesized. Initially, the C6 side chain was maintained as …
Number of citations: 33 www.sciencedirect.com
MH Bolli, J Velker, C Müller, B Mathys… - Journal of Medicinal …, 2014 - ACS Publications
Previously, we reported on the discovery of a novel series of bicyclo[3.1.0]hexane fused thiophene derivatives that serve as potent and selective S1P 1 receptor agonists. Here, we …
Number of citations: 19 pubs.acs.org
MMAA El-Gendy, ZK Mohamed, NZ Hekal… - BioTechnologia …, 2018 - bibliotekanauki.pl
The aim of the work was to identify Actinomycetes strains that are able to produce high levels of anti-MRSA metabolites with a potential use in curing resistant Staphylococcus aureus …
Number of citations: 20 bibliotekanauki.pl

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